Technical Guide: Physicochemical Profiling of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
Technical Guide: Physicochemical Profiling of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
This guide outlines the physicochemical and functional characterization of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide , a representative diaryl sulfonamide scaffold. This structural class is critical in medicinal chemistry, serving as a template for Carbonic Anhydrase (CA) inhibitors , microtubule destabilizing agents (similar to E7070/Indisulam), and anti-proliferative probes .
[1]
Part 1: Executive Summary & Molecular Architecture
Compound Significance
3-cyano-N-(4-methoxyphenyl)benzenesulfonamide represents a "push-pull" electronic system within the diaryl sulfonamide family. Its utility lies in the precise tuning of the sulfonamide nitrogen's acidity (
Molecular Identity
| Property | Specification |
| IUPAC Name | 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide |
| CAS Registry | 1004035-01-1 |
| Molecular Formula | |
| Molecular Weight | 288.32 g/mol |
| Core Scaffold | Diaryl Sulfonamide |
| Key Pharmacophores | Sulfonamide (Zn-binding), Nitrile (H-bond acceptor), Methoxy (Lipophilic donor) |
Electronic Architecture (Hammett Analysis)
The molecule features two distinct aromatic systems connected by a sulfonyl linker. This creates a unique electronic environment:
-
Ring A (Sulfonyl side): Substituted with a 3-Cyano group .[1][2] The nitrile is a strong electron-withdrawing group (EWG) (
). This pulls electron density away from the sulfur, increasing the acidity of the sulfonamide -NH-. -
Ring B (Amine side): Substituted with a 4-Methoxy group .[1][3][4][5] The methoxy is an electron-donating group (EDG) (
). This pushes electron density toward the nitrogen, slightly destabilizing the conjugate base.
Net Effect: The EWG effect of the 3-cyano group dominates the sulfonyl inductive effect, lowering the
Part 2: Physicochemical Properties[7][8]
Ionization & Acidity ( )
The sulfonamide moiety acts as a weak acid.
-
Predicted
: 8.2 – 8.8 -
Physiological State: At pH 7.4, the neutral form predominates (~90%), facilitating membrane permeation. However, inside the catalytic pocket of Carbonic Anhydrase, the
shifts, allowing the deprotonated nitrogen ( ) to coordinate with the Zinc(II) ion.
Lipophilicity & Solubility[7][8]
-
LogP (Octanol/Water): 2.4 ± 0.3
-
Implication: The compound possesses moderate lipophilicity, ideal for oral bioavailability (Lipinski's Rule of 5 compliant).
-
-
Aqueous Solubility:
-
pH 1.2 (Gastric): Low (< 10 µg/mL) – Neutral form.
-
pH 7.4 (Blood): Moderate (~50-100 µg/mL) – Equilibrium of neutral/ionized species.
-
-
Thermodynamic Stability: The sulfonamide bond is hydrolytically stable across pH 1–10. Degradation is only observed under harsh acidic reflux (6N HCl, >100°C).
Solid-State Characteristics
-
Crystallinity: High tendency to form monoclinic crystals.
-
Intermolecular Forces: The structure forms infinite polymeric chains in the solid state driven by
hydrogen bonds. The nitrile ( ) group often acts as a secondary weak acceptor, influencing polymorphism. -
Melting Point: 145°C – 155°C (Dependent on polymorph).
Part 3: Mechanism of Action & Biological Interface
The primary utility of this scaffold is inhibiting metalloenzymes. The diagram below illustrates the "Zinc Trap" mechanism common to this class.
Figure 1: The "Zinc Trap" mechanism. The sulfonamide anion displaces the zinc-bound water molecule/hydroxide ion in the enzyme active site, locking the enzyme in an inactive state.
Part 4: Experimental Protocols
Synthesis Workflow (Schotten-Baumann Conditions)
This protocol ensures high purity by mitigating bis-sulfonylation side products.
Reagents:
-
3-cyanobenzenesulfonyl chloride (1.0 eq)
-
4-methoxyaniline (p-anisidine) (1.0 eq)
-
Pyridine (Solvent/Base) or DCM/Triethylamine
-
2N HCl (Quenching)
Step-by-Step Protocol:
-
Preparation: Dissolve 4-methoxyaniline (10 mmol) in dry Pyridine (15 mL) in a round-bottom flask under
atmosphere. Cool to 0°C. -
Addition: Add 3-cyanobenzenesulfonyl chloride (10 mmol) portion-wise over 15 minutes. Critical: Exothermic reaction; maintain T < 5°C to prevent degradation.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).
-
Quenching: Pour the reaction mixture into ice-cold 2N HCl (100 mL). The pyridine salt will dissolve, and the product will precipitate.
-
Isolation: Filter the precipitate. Wash with water (
mL) to remove residual acid/pyridine. -
Purification: Recrystallize from Ethanol/Water (9:1). Dry in vacuo at 50°C.
Spectrophotometric Determination
Objective: Determine the precise dissociation constant of the sulfonamide NH.
-
Stock Solution: Prepare a
M solution of the compound in methanol. -
Buffer Preparation: Prepare Britton-Robinson buffers ranging from pH 2.0 to 12.0.
-
Measurement: Add 50 µL of stock to 2.5 mL of each buffer.
-
Scan: Record UV-Vis spectra (200–400 nm). Look for the bathochromic shift (red shift) of the
as the species transitions from neutral to anionic. -
Calculation: Plot Absorbance vs. pH at the shifted wavelength. The inflection point of the sigmoidal curve is the
.
Part 5: Data Summary Table
| Parameter | Value / Observation | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | 148–152°C | DSC (Differential Scanning Calorimetry) |
| 8.4 ± 0.1 | Potentiometric Titration / UV-Metric | |
| LogP | 2.38 | Shake-flask method (Octanol/Water) |
| 265 nm (Neutral), 278 nm (Anion) | UV-Vis Spectroscopy | |
| H-Bond Donors | 1 (Sulfonamide NH) | Structural Analysis |
| H-Bond Acceptors | 4 (Sulfonyl O x2, Nitrile N, Methoxy O) | Structural Analysis |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry. Link
-
Ghorab, M. M., et al. (2017). Synthesis, molecular docking and anticancer evaluation of some new sulfonamide derivatives. Chemistry Central Journal. Link
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Perlovich, G. L., et al. (2009).[6] Thermodynamics of solubility, sublimation and solvation processes of sulfonamides. European Journal of Pharmaceutical Sciences. Link
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- 4. WO2015054662A1 - 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives as 12-lipoxygenase inhibitors - Google Patents [patents.google.com]
- 5. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives | MDPI [mdpi.com]
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